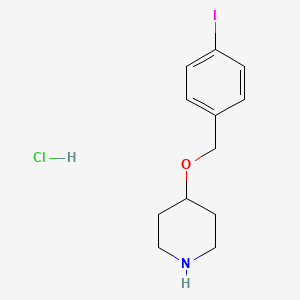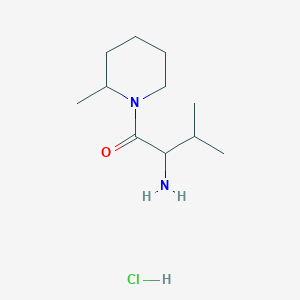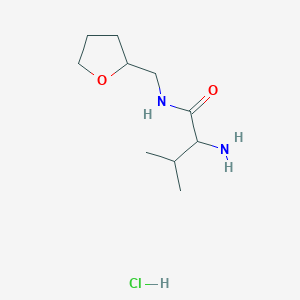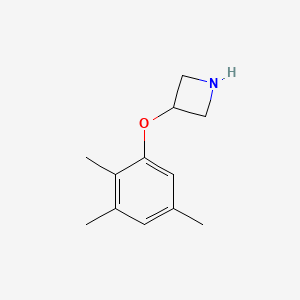
4-((4-Iodobenzyl)oxy)piperidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride typically involves the reaction of 4-iodobenzyl alcohol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common reagents include potassium carbonate or sodium hydride as the base, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-((4-Iodobenzyl)oxy)piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((4-Iodobenzyl)oxy)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Iodobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-((4-Iodobenzyl)oxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-((4-Bromobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a bromine atom instead of iodine.
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a chlorine atom instead of iodine.
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride: Similar in structure but with a fluorine atom instead of iodine.
Properties
IUPAC Name |
4-[(4-iodophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJCCLJVMDYJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)




![2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395050.png)
![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)
![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)
![2-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395055.png)

